3,4-Dichlorobenzamidine
Overview
Description
3,4-Dichlorobenzamidine (DCB) is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline solid that is soluble in water and organic solvents. DCB has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
Inhibition of Trans-sarcolemmal Cation Flux
3,4-Dichlorobenzamidine (3,4-DBA) has been identified as an inhibitor of trans-sarcolemmal cation flux in cultured chick heart cells. It primarily inhibits the Na-Ca exchange in sarcolemmal vesicles, significantly impacting cardiac cells' contractile state and calcium uptake rates. This discovery highlights its potential in exploring cardiac physiology and pathology related to ion transport mechanisms (Kim & Smith, 1986).
Effects on Myocardial Membrane Channels
The impact of 3,4-DBA extends to myocardial membrane channels as well. Studies show that it can inhibit myocardial Ca and K currents at concentrations that block exchange activity. This suggests a broader role for 3,4-DBA in cardiac electrophysiology and highlights the need for careful consideration of its effects in cardiac research (Bielefeld et al., 1986).
Stimulation of Ca2+ Uptake in Spermatozoa
Interestingly, 3,4-DBA and its analogues have been found to stimulate calcium accumulation in epididymal bovine spermatozoa, indicating its potential utility in reproductive biology research. This effect opens avenues for exploring the regulation of sperm motility and fertility mechanisms (Breitbart et al., 1990).
Non-selective Effects on Cardiac Ion Transporters
Research also indicates non-selective inhibitory effects of 3,4-DBA on various cardiac ion transporters, along with its cytotoxicity in cardiomyocytes. This highlights its potential as a pharmacological tool in cardiovascular research, albeit with caution due to its broad range of action (Murata et al., 1995).
Inhibition of Norepinephrine N-methyltransferase
3,4-DBA has been identified as an inhibitor of norepinephrine N-methyltransferase (NMT), suggesting its utility in neuropharmacological research. The study of its effects on NMT can provide insights into the regulation of catecholamine levels and neurotransmitter metabolism (Fuller et al., 1975).
properties
IUPAC Name |
3,4-dichlorobenzenecarboximidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H3,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEZERFURQWJFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60486482 | |
Record name | 3,4-DICHLOROBENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60486482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25412-64-0 | |
Record name | 3,4-DICHLOROBENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60486482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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